4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide
Overview
Description
4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazinecarbonyl group, a pyridin-2-yl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate reagent to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted imidazole or pyridine derivatives .
Scientific Research Applications
4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: Similar in structure but with a triazole ring instead of an imidazole ring.
4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-pyrazole-5-carboxamide: Similar but with a pyrazole ring instead of an imidazole ring.
Uniqueness
4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c11-16-10(18)8-7(13-5-14-8)9(17)15-6-3-1-2-4-12-6/h1-5H,11H2,(H,13,14)(H,16,18)(H,12,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPSMMVOCVGVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(N=CN2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330153 | |
Record name | 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326903-28-0 | |
Record name | 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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